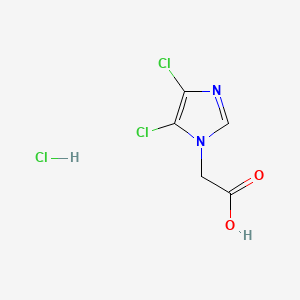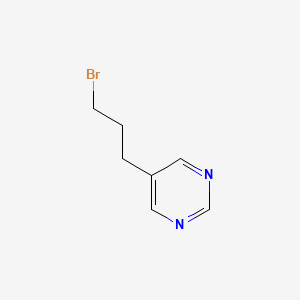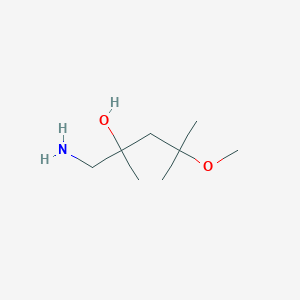
2-(4,5-dichloro-1H-imidazol-1-yl)aceticacidhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4,5-dichloro-1H-imidazol-1-yl)acetic acid hydrochloride is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of two chlorine atoms at the 4 and 5 positions of the imidazole ring, and an acetic acid moiety attached to the nitrogen at position 1. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-dichloro-1H-imidazol-1-yl)acetic acid hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, ammonia, and formaldehyde. Another method is the Wallach synthesis, which uses dehydrogenation of imidazolines. The reaction conditions often require a catalyst, such as nickel, and may involve steps like proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like crystallization and purification to obtain the hydrochloride salt form. The use of continuous flow reactors and automation can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(4,5-dichloro-1H-imidazol-1-yl)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the imidazole ring or the acetic acid moiety.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary but often involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups like amines or ethers .
Aplicaciones Científicas De Investigación
2-(4,5-dichloro-1H-imidazol-1-yl)acetic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes
Mecanismo De Acción
The mechanism of action of 2-(4,5-dichloro-1H-imidazol-1-yl)acetic acid hydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, affecting their activity. The compound may also interact with cellular pathways, influencing processes like signal transduction and gene expression .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1H-imidazol-1-yl)acetic acid hydrochloride
- 2-(1-methyl-1H-imidazol-5-yl)acetic acid hydrochloride
Uniqueness
2-(4,5-dichloro-1H-imidazol-1-yl)acetic acid hydrochloride is unique due to the presence of chlorine atoms at the 4 and 5 positions, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other imidazole derivatives and may confer specific properties that are valuable in research and industrial applications .
Propiedades
Fórmula molecular |
C5H5Cl3N2O2 |
|---|---|
Peso molecular |
231.46 g/mol |
Nombre IUPAC |
2-(4,5-dichloroimidazol-1-yl)acetic acid;hydrochloride |
InChI |
InChI=1S/C5H4Cl2N2O2.ClH/c6-4-5(7)9(2-8-4)1-3(10)11;/h2H,1H2,(H,10,11);1H |
Clave InChI |
BJSMHFMMOMERCS-UHFFFAOYSA-N |
SMILES canónico |
C1=NC(=C(N1CC(=O)O)Cl)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![(1R,2R)-2-[3-(trifluoromethyl)phenyl]cyclopropane-1-carbonyl Chloride](/img/structure/B13604741.png)
![3-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-N5,N7-diethyl-[1,2,4]triazolo[4,3-a][1,3,5]triazine-5,7-diamine](/img/structure/B13604746.png)



